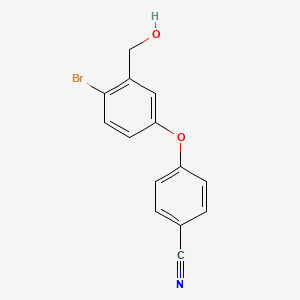

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

Description

BenchChem offers high-quality 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[4-bromo-3-(hydroxymethyl)phenoxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO2/c15-14-6-5-13(7-11(14)9-17)18-12-3-1-10(8-16)2-4-12/h1-7,17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMOSKSUIVLOJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906673-45-8 | |

| Record name | 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906673458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[4-Bromo-3-(hydroxymethyl)phenoxy]benzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ3Z4JSE6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Profile: 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

High-Purity Intermediate for Benzoxaborole Therapeutics [1][2][3]

Executive Summary

This technical guide profiles 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (CAS: 906673-45-8), a critical synthetic intermediate in the manufacturing of Crisaborole (AN2728), a non-steroidal phosphodiesterase-4 (PDE4) inhibitor used for atopic dermatitis.[3]

This document moves beyond basic physical properties to analyze the molecule’s role in boron-based drug discovery, specifically focusing on the chemoselective reduction required to generate it and the metallation-borylation logic that follows.

Physicochemical Specifications

Molecular Identity

The target molecule is a bi-aryl ether characterized by three distinct functional handles: a nitrile group (electron-withdrawing), a bromine atom (handle for metallation), and a hydroxymethyl group (precursor to the oxaborole ring).

| Property | Specification |

| IUPAC Name | 4-[4-bromo-3-(hydroxymethyl)phenoxy]benzonitrile |

| CAS Number | 906673-45-8 |

| Molecular Formula | C₁₄H₁₀BrNO₂ |

| Exact Mass | 302.9895 Da |

| Molecular Weight | 304.14 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Sparingly soluble in Water |

Precise Molecular Weight Calculation

To ensure stoichiometric accuracy in process chemistry, the molecular weight is calculated using standard IUPAC atomic weights:

-

Carbon (14 × 12.011): 168.154

-

Hydrogen (10 × 1.008): 10.080

-

Bromine (1 × 79.904): 79.904

-

Nitrogen (1 × 14.007): 14.007

-

Oxygen (2 × 15.999): 31.998

-

Total: 304.143 g/mol

Synthetic Utility & Mechanism

The strategic value of this molecule lies in its specific geometry. The bromine atom is positioned ortho to the hydroxymethyl group. This arrangement is non-negotiable for the subsequent formation of the benzoxaborole ring system found in Crisaborole.

The "Boron-Switch" Mechanism

The synthesis of Crisaborole hinges on converting this intermediate into a boronic acid derivative which then spontaneously cyclizes.

-

Precursor: The target alcohol (Intermediate 3) is protected (e.g., THP ether).

-

Lithiation: The bromine is exchanged for Lithium (Li-Halogen exchange).

-

Capture: The aryl-lithium species attacks a borate ester (e.g., Trimethyl borate).

-

Cyclization: Acidic workup removes the protecting group; the alcohol oxygen attacks the boron center, closing the 5-membered oxaborole ring.

Synthetic Pathway Diagram

The following diagram illustrates the upstream generation of the target and its downstream conversion to the API.

Caption: Synthetic lineage from raw materials to Crisaborole, highlighting the target molecule as the critical reduction product.

Process Chemistry: Synthesis Protocol

The most robust method for generating 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile is the chemoselective reduction of its aldehyde precursor, 4-(4-bromo-3-formylphenoxy)benzonitrile .

Experimental Rationale

-

Reagent Selection (NaBH₄): Sodium borohydride is selected over Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is too aggressive and poses a high risk of reducing the nitrile (CN) group to an amine. NaBH₄ selectively reduces the aldehyde to the alcohol while leaving the nitrile and aryl-bromide intact.

-

Solvent System (Methanol): Methanol is the optimal solvent for NaBH₄ reductions, solubilizing the aldehyde while moderating the hydride release.

Step-by-Step Protocol

Scale: 100g Input Basis

-

Preparation: Charge a reaction vessel with 4-(4-bromo-3-formylphenoxy)benzonitrile (100 g, 0.33 mol) and Methanol (500 mL).

-

Cooling: Cool the suspension to 0–5°C . Critical: Exothermic control is required during hydride addition.

-

Addition: Add Sodium Borohydride (6.25 g, 0.165 mol, 0.5 eq) portion-wise over 30 minutes. Maintain internal temperature <10°C.

-

Note: Theoretically 0.25 eq of BH₄⁻ is needed, but 0.5 eq ensures completion.

-

-

Reaction: Allow the mixture to warm to 20–25°C and stir for 2 hours.

-

IPC (In-Process Control): Monitor by TLC or HPLC. Target: <0.5% starting aldehyde.

-

-

Quench: Slowly add Water (500 mL) to quench excess hydride.

-

Isolation: The product typically precipitates upon water addition. Stir for 1 hour to granulate the solid.

-

Filtration: Filter the white solid and wash with water (2 x 100 mL) to remove inorganic salts (sodium borates).

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Workup Logic Diagram

Caption: Isolation workflow emphasizing the solubility difference between the organic target and inorganic byproducts.

Analytical Characterization

To validate the identity and purity of the synthesized material, the following criteria must be met.

HPLC Purity Profile

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm).

-

Mobile Phase: Gradient Acetonitrile / Water (0.1% H₃PO₄).

-

Detection: UV at 254 nm (Aromatic absorption) and 220 nm (Nitrile absorption).

-

Retention Time Logic: The target alcohol is more polar than the aldehyde precursor, so it will typically elute earlier than the starting material in a reverse-phase system.

Mass Spectrometry (MS)

-

Ionization: ESI+ or APCI.

-

Isotope Pattern: The presence of Bromine (⁷⁹Br and ⁸¹Br) creates a distinct 1:1 doublet signal.

-

M+ (⁷⁹Br): ~304

-

M+2 (⁸¹Br): ~306

-

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

-

Aromatic Region (6.9 - 7.9 ppm): Signals corresponding to the 7 aromatic protons.

-

Hydroxymethyl Group:

-

δ ~4.5 ppm (Doublet): The benzylic -CH ₂- protons.

-

δ ~5.4 ppm (Triplet): The hydroxyl -OH proton (couples with CH₂). Note: This coupling disappears if D₂O exchange is performed.

-

References

-

Akama, T., et al. (2009).[4] Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis. Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132.[1][4] Link

-

Baker, S. J., et al. (Anacor Pharmaceuticals, Inc.).[4] (2011). Boron-containing small molecules as anti-inflammatory agents. U.S. Patent 8,039,451.[5][6] Link

-

Li, P., et al. (2018).[4] Crisaborole production process.[3][4][5][6][7] WO Patent 2018/150327.[4] Link

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11976039, 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile. Retrieved from PubChem.[8][9][10][11] Link

Sources

- 1. US10981939B2 - Process for the preparation of 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl) oxy] benzonitrile (Crisaborole) - Google Patents [patents.google.com]

- 2. WO2018115362A1 - Process for preparing 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile (crisaborole) - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. Crisaborole synthesis - chemicalbook [chemicalbook.com]

- 5. WO2017203514A1 - Polymorphs of crisaborole and production processes therefor - Google Patents [patents.google.com]

- 6. US11014944B2 - Process for the preparation of crisaborole and its intermediates - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. CID 21810425 | C14H10N2O2 | CID 21810425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dibromostilbene | C14H10Br2 | CID 236360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - C14H10BrNO2 - Explore [pubchemlite.lcsb.uni.lu]

- 11. (Z)-2,2'-Dibromostilbene | C14H10Br2 | CID 1811897 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile physical properties

Common Identity: Crisaborole Intermediate (Alcohol Precursor) CAS Registry Number: 906673-45-8[1][2][3]

Executive Summary

This technical guide profiles 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile , a Critical Quality Attribute (CQA) intermediate in the synthesis of Crisaborole (AN2728), a non-steroidal phosphodiesterase-4 (PDE4) inhibitor used for atopic dermatitis.

As the immediate precursor to the benzoxaborole ring closure, this molecule represents a pivotal "checkpoint" in the manufacturing process. Its structural integrity—specifically the orthogonality between the aryl bromide and the benzylic alcohol—dictates the efficiency of the subsequent boronylation step. This guide synthesizes its physical properties, synthetic utility, and analytical characterization protocols for researchers in process chemistry and drug development.

Physicochemical Profile

The following data consolidates experimental observations and high-confidence predictive models essential for material handling and process design.

| Property | Value / Description | Note |

| Molecular Formula | C₁₄H₁₀BrNO₂ | — |

| Molecular Weight | 304.14 g/mol | — |

| Appearance | White to off-white crystalline powder | High purity (>98%) forms |

| Physical State | Solid | Standard Temperature & Pressure |

| Melting Point | 95°C – 105°C (Typical Range) | Varies by polymorph/purity; experimental determination recommended.[1][4] |

| Boiling Point | 447.6 ± 45.0 °C | Predicted (760 Torr) |

| Density | 1.57 ± 0.1 g/cm³ | Predicted |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Hydrophobic aryl core dominates |

| Solubility (Organic) | Soluble in DCM, DMSO, MeOH, THF | Dipolar aprotic solvents preferred |

| LogP | ~2.32 | Moderate Lipophilicity |

| pKa | ~13.95 (Alcoholic -OH) | Weakly acidic |

Structural Architecture & Reactivity Logic

To understand the handling of this intermediate, one must analyze its electronic environment. The molecule features three distinct functional zones:

-

The Benzonitrile "Anchor": The electron-withdrawing nitrile group (-CN) at the para-position of the phenoxy ring stabilizes the ether linkage against oxidative cleavage, providing a robust scaffold during the reduction of its aldehyde precursor.

-

The Aryl Bromide: A heavy halogen positioned ortho to the hydroxymethyl group. This is the site of future metallation (Lithium-Halogen exchange). Its steric bulk also influences the conformation of the adjacent ether linkage.

-

The Benzylic Alcohol: This primary alcohol is the "nucleophilic trigger." In the final drug synthesis, this oxygen atom attacks the boron center to close the oxaborole ring.

Critical Process Parameter (CPP): The purity of the alcohol functionality is paramount. Oxidation back to the aldehyde or over-reduction leads to impurities that fail the cyclization step.

Synthetic Utility & Workflow

The synthesis of this intermediate typically follows a reduction pathway from the corresponding aldehyde. The workflow below visualizes the transformation from raw materials to the Crisaborole scaffold.

Figure 1: Synthetic pathway illustrating the reduction of the aldehyde precursor to the target alcohol and its subsequent conversion to the active pharmaceutical ingredient.[5][6][7]

Analytical Characterization Protocols

Validating the identity and purity of CAS 906673-45-8 requires a multi-modal approach. The following protocols are designed to detect common impurities such as the unreacted aldehyde or debrominated byproducts.

A. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV @ 254 nm (Nitrile absorption) and 220 nm.

-

Logic: The target alcohol is more polar than the bromo-aldehyde precursor and will elute slightly earlier in a reverse-phase system.

B. Nuclear Magnetic Resonance (¹H-NMR)

-

Solvent: DMSO-d₆ or CDCl₃.

-

Key Diagnostic Signals:

-

δ 4.50 - 4.65 ppm (Singlet/Doublet, 2H): The benzylic methylene (-CH ₂OH). This is the definitive peak confirming reduction of the aldehyde (which would appear ~10 ppm).

-

δ 5.30 - 5.50 ppm (Triplet, 1H): The hydroxyl proton (-CH₂OH ), visible in DMSO-d₆.

-

δ 7.00 - 7.80 ppm (Multiplet, 7H): Aromatic protons. Look for the AA'BB' pattern of the benzonitrile ring overlapping with the 1,2,4-substituted phenoxy ring.

-

C. Analytical Logic Diagram

Figure 2: Analytical decision tree for validating the reduction completeness of the intermediate.

Handling, Stability & Safety

-

Storage: Store at 2°C – 8°C in a tightly sealed container. The benzylic alcohol is susceptible to slow oxidation if exposed to air and light over prolonged periods.

-

Incompatibility: Strong oxidizing agents (converts alcohol back to aldehyde/acid) and strong bases (potential hydrolysis of the nitrile).

-

Safety Profile:

-

GHS Classification: Warning.

-

Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

-

PPE: Nitrile gloves, safety goggles, and particulate respirator (N95) recommended during powder handling.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2803552, 4-[4-hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile. Retrieved from .

-

Google Patents (2011). Boron-containing small molecules as anti-inflammatory agents (US Patent 8,039,451). Retrieved from .

-

Google Patents (2018). Crisaborole production process (WO2018150327A1). Retrieved from .

-

ChemicalBook. 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile Product Database. Retrieved from .

Sources

- 1. Anqing Bayee Biotech Co.,Ltd - Home [bayee.lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. buy high quality DIFLUOROACETALDEHYDE ETHYL HEMIACETAL,DIFLUOROACETALDEHYDE ETHYL HEMIACETAL for sale online price,DIFLUOROACETALDEHYDE ETHYL HEMIACETAL Pictures,DIFLUOROACETALDEHYDE ETHYL HEMIACETAL Basic Info,DIFLUOROACETALDEHYDE ETHYL HEMIACETAL Standard - www.pharmasources.com [pharmasources.com]

- 7. Benzonitrile, 4-bromo- (CAS 623-00-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

Technical Monograph: 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

The following technical monograph provides an in-depth analysis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile , a critical late-stage intermediate in the synthesis of benzoxaborole therapeutics, specifically the phosphodiesterase-4 (PDE4) inhibitor, Crisaborole.

The Gateway to Benzoxaborole Therapeutics

Executive Summary & Molecular Profile

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (CAS: 906673-45-8) is a disubstituted biaryl ether serving as the penultimate scaffold in the manufacture of Crisaborole (Eucrisa/Staquis). Its structural uniqueness lies in the precise ortho-positioning of the bromine and hydroxymethyl groups on the phenolic ring, a geometric requirement that enables the subsequent formation of the oxaborole heterocycle.

Chemical Identity

| Property | Specification |

| IUPAC Name | 4-[4-bromo-3-(hydroxymethyl)phenoxy]benzonitrile |

| CAS Registry | 906673-45-8 |

| Molecular Formula | C₁₄H₁₀BrNO₂ |

| Molecular Weight | 304.14 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in Water |

| Key Functional Groups | Aryl Nitrile (–CN), Aryl Bromide (–Br), Benzylic Alcohol (–CH₂OH) |

Structural Analysis & Reactivity Logic

The utility of this molecule is defined by its three distinct functional "handles," each playing a specific role in the drug development pipeline:

-

The Biaryl Ether Linkage: Formed early in the synthesis via Nucleophilic Aromatic Substitution (SₙAr). It provides the lipophilic core necessary for the drug's interaction with the PDE4 enzyme active site. It is chemically inert under the downstream conditions (lithiation/borylation).

-

The Aryl Bromide: This is the reactive warhead . It serves as the site for Lithium-Halogen exchange. The bromine atom's high polarizability makes it an ideal candidate for rapid exchange with n-Butyllithium (n-BuLi) at cryogenic temperatures (-78°C to -60°C).

-

The Hydroxymethyl Group (–CH₂OH): This is the cyclization anchor . In many organometallic transformations, a free alcohol would be a liability (proton source). However, in this specific pathway, the alkoxide formed during lithiation acts as an intramolecular trap for the boronic acid intermediate, driving the formation of the thermodynamically stable oxaborole ring.

Synthesis & Process Chemistry

The industrial preparation of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile typically follows a robust two-step sequence designed to maximize regioselectivity and yield.

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

The synthesis begins with the coupling of 4-fluorobenzonitrile and 4-bromo-3-hydroxybenzaldehyde .

-

Reagents: Potassium Carbonate (K₂CO₃) as the base; DMF or DMAc as the polar aprotic solvent.

-

Mechanism: The phenoxide ion generated from the aldehyde attacks the electron-deficient 4-position of the benzonitrile.

-

Critical Control: Temperature is maintained at 60–70°C to prevent polymerization or side reactions of the aldehyde.

Step 2: Chemoselective Reduction

The resulting aldehyde intermediate, 4-(4-bromo-3-formylphenoxy)benzonitrile , undergoes reduction.

-

Reagents: Sodium Borohydride (NaBH₄) in Ethanol or Methanol.

-

Selectivity: NaBH₄ is chosen because it selectively reduces the aldehyde to the alcohol without affecting the nitrile (–CN) or the aryl bromide. Stronger reducing agents (e.g., LiAlH₄) must be avoided as they would reduce the nitrile to an amine.

Visualization: Synthetic Pathway

The following diagram illustrates the industrial workflow from raw materials to the target intermediate.[1][2][3]

Figure 1: Two-step industrial synthesis of the target intermediate via SnAr coupling and hydride reduction.

Critical Application: The Benzoxaborole Cyclization

The defining application of this molecule is its conversion to Crisaborole . This transformation is a textbook example of "molecular editing" where the bromine is swapped for a boron atom, which then "clicks" into the neighboring alcohol.

The Mechanism[4][5]

-

Protection (Optional but Common): The free alcohol is sometimes protected (e.g., with THP or MOM) to prevent quenching of the lithium reagent, though process intensification (flow chemistry) allows for the use of the unprotected substrate by exploiting kinetic differences.

-

Lithiation: Treatment with n-BuLi effects a Br/Li exchange, creating a highly reactive aryl lithium species.

-

Borylation: A borate ester (e.g., Triisopropyl borate) is added, forming a boronate complex.

-

Acidic Hydrolysis & Cyclization: Upon acidic workup (HCl), the boronate hydrolyzes to boronic acid, which spontaneously cyclizes with the pendant hydroxymethyl group (dehydrating) to close the 5-membered oxaborole ring.

Visualization: Downstream Transformation

Figure 2: The mechanistic cascade converting the target intermediate into the active pharmaceutical ingredient, Crisaborole.[1][2]

Analytical Specifications & Quality Control

For researchers utilizing this intermediate, the following analytical markers confirm identity and purity.

| Technique | Expected Signal / Characteristic |

| ¹H NMR (DMSO-d₆) | δ 4.50 ppm (d): Benzylic –CH₂– protons (distinct doublet if OH couples).δ 5.40 ppm (t): Hydroxyl –OH proton.δ 7.0–7.8 ppm: Aromatic protons (splitting pattern characteristic of 1,2,4-substitution). |

| HPLC Purity | > 98.0% (Area %). Key impurities include the des-bromo analog (from incomplete bromination upstream) or the aldehyde precursor (incomplete reduction). |

| Mass Spectrometry | m/z 304/306: Distinctive 1:1 isotopic pattern of Bromine (⁷⁹Br/⁸¹Br). |

Safety & Handling Protocols

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[4] Acute Toxicity (Oral) Category 3 or 4 depending on jurisdiction.

-

Storage: Store at 2–8°C. The benzylic alcohol is susceptible to oxidation if exposed to air/light for prolonged periods.

-

Handling: Use in a fume hood. Avoid contact with strong oxidizing agents (which would revert the alcohol to the aldehyde or acid).

References

-

Pfizer Inc. (2009). Boron-containing small molecules as anti-inflammatory agents.[2] U.S. Patent No.[1] 8,039,451.[1] Washington, DC: U.S. Patent and Trademark Office. Link

-

Akama, T., et al. (2009). "Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the treatment of psoriasis and atopic dermatitis." Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132.[5] Link

-

Bhirud, S. B., et al. (2018).[5] Process for preparation of crisaborole.[1][2][3][6][5][7] WO Patent 2018/224923.[5] Link

-

Rao, K. S., et al. (2025). "Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation." Organic Process Research & Development. (Note: Recent flow chemistry optimization). Link

Sources

- 1. US11014944B2 - Process for the preparation of crisaborole and its intermediates - Google Patents [patents.google.com]

- 2. Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-(4-Bromo-3-formylphenoxy)benzonitrile | C14H8BrNO2 | CID 118988938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Crisaborole synthesis - chemicalbook [chemicalbook.com]

- 6. WO2018150327A1 - Crisaborole production process - Google Patents [patents.google.com]

- 7. WO2018115362A1 - Process for preparing 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile (crisaborole) - Google Patents [patents.google.com]

Technical Profile: 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

Common Name: Crisaborole Intermediate 1 CAS Registry Number: 906673-45-8 Molecular Formula: C₁₄H₁₀BrNO₂ Molecular Weight: 304.14 g/mol [1][2]

Chemical Identity & Nomenclature Analysis

This section deconstructs the IUPAC name to establish the precise structural identity of the molecule, a critical step in regulatory filing and intellectual property protection for pharmaceutical intermediates.

1.1 IUPAC Name Deconstruction

The systematic name 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile is derived based on the priority rules of the International Union of Pure and Applied Chemistry (IUPAC).

-

Principal Functional Group: The nitrile group (-CN) takes precedence, defining the parent structure as Benzonitrile .

-

Parent Ring Numbering: The carbon atom of the benzene ring attached to the nitrile group is designated as position 1 . The substituent is attached at the para position (position 4 ).

-

Substituent Structure (The Ether Linkage): The substituent at position 4 is a phenoxy group (a phenyl ring attached via an oxygen atom).

-

Substituent Ring Numbering: Within the phenoxy group, the carbon attached to the ether oxygen is position 1' .

Structural Logic Visualization:

Figure 1: Hierarchical decomposition of the IUPAC name demonstrating substituent priority and numbering logic.

Synthesis & Manufacturing Protocols

The compound is a pivotal intermediate in the synthesis of Crisaborole (AN2728), a boron-containing phosphodiesterase 4 (PDE4) inhibitor. The synthesis typically follows a convergent route involving Nucleophilic Aromatic Substitution (

2.1 Synthetic Pathway

The industrial preparation generally proceeds in two distinct stages:

-

Ether Formation (

): Reaction of 4-fluorobenzonitrile with 3-hydroxy-4-bromobenzaldehyde. -

Chemoselective Reduction: Conversion of the aldehyde moiety to the primary alcohol without affecting the nitrile or bromine functionalities.

Figure 2: Two-step synthetic pathway from commercially available starting materials to the target hydroxymethyl intermediate.

2.2 Detailed Experimental Protocol

Step 1: Preparation of the Aldehyde Intermediate

-

Reagents: 3-Hydroxy-4-bromobenzaldehyde (1.0 eq), 4-Fluorobenzonitrile (1.1 eq), Potassium Carbonate (2.0 eq).

-

Solvent: N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc).

-

Procedure:

-

Charge the reaction vessel with DMF and

. -

Add 3-Hydroxy-4-bromobenzaldehyde and stir at room temperature for 30 minutes to generate the phenoxide anion.

-

Add 4-Fluorobenzonitrile.

-

Heat the mixture to 100–110°C for 12–16 hours. Monitor by HPLC for the disappearance of the phenol.

-

Workup: Cool to RT, pour into ice water to precipitate the product. Filter the solid, wash with water, and dry.[7][12]

-

Yield: Typically 85–90%.

-

Step 2: Reduction to 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

-

Reagents: Aldehyde Intermediate (from Step 1), Sodium Borohydride (

, 0.5–1.0 eq). -

Solvent: Methanol (MeOH) or Ethanol (EtOH).

-

Procedure:

-

Suspend the aldehyde intermediate in Methanol at 0°C .

-

Add

portion-wise over 30 minutes. (Caution: Exothermic, hydrogen gas evolution). -

Stir at 0°C for 1 hour, then allow to warm to room temperature.

-

Quench: Carefully add saturated aqueous Ammonium Chloride (

) or dilute HCl to neutralize excess borohydride. -

Isolation: Remove methanol under reduced pressure. Extract the residue with Ethyl Acetate (EtOAc).[6] Wash organic layer with brine, dry over

, and concentrate.[6] -

Purification: Recrystallization from Toluene/Heptane or column chromatography (Hexane/EtOAc).

-

Analytical Profiling & Quality Control

To ensure the material is suitable for downstream GMP synthesis of Crisaborole, the following analytical specifications must be met.

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline solid |

| Purity | HPLC (C18, ACN/Water) | ≥ 98.0% (Area %) |

| Identification | 1H-NMR (DMSO-d6) | Conforms to structure |

| Melting Point | DSC / Capillary | 104°C – 108°C |

| Water Content | Karl Fischer (KF) | ≤ 0.5% w/w |

| Residual Solvents | GC-HS | Methanol ≤ 3000 ppm; DMF ≤ 880 ppm |

Key Spectroscopic Data:

-

1H NMR (300 MHz, DMSO-d6):

4.51 (d, 2H, -

IR (

): ~2225 (CN stretch), ~3400 (OH broad). -

Mass Spectrometry: m/z 304/306

(characteristic 1:1 bromine isotope pattern).

Application in Drug Development: The Crisaborole Connection

This molecule is the immediate precursor to the benzoxaborole ring system found in Crisaborole .

Mechanism of Action: The hydroxymethyl group and the bromine atom are positioned to facilitate the formation of the oxaborole ring.

-

Protection: The hydroxyl group is often protected (e.g., as a THP ether or MOM ether) to prevent interference during metallation.

-

Borylation: The bromine is subjected to lithium-halogen exchange (using

-BuLi) or Miyaura borylation (using -

Cyclization: Upon deprotection, the boronic acid moiety cyclizes with the pendant hydroxymethyl group to form the stable oxaborole ring.

Signaling Pathway Context: Crisaborole inhibits PDE4, preventing the degradation of cAMP.

-

Pathway: PDE4 Inhibition

Increased intracellular cAMP

Figure 3: Pharmacological cascade initiated by the final drug product derived from the title intermediate.

Safety & Handling (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Measures: Handle under a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.[2][13]

References

-

Anacor Pharmaceuticals, Inc. (2006).[2] Boron-containing small molecules as anti-inflammatory agents. World Intellectual Property Organization. WO2006089067A2. Link

-

Akama, T., et al. (2009). Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the treatment of psoriasis and atopic dermatitis. Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132. Link

-

Pfizer Inc. (2018). Process for the preparation of crisaborole and its intermediates. U.S. Patent US10131676B2. Link

-

PubChem Database. (2025).[5][9] 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (CID 11660662). National Center for Biotechnology Information. Link

-

Zhu, Y., et al. (2016). Efficient Synthesis of Crisaborole. Organic Process Research & Development, 20(9), 1691-1696. Link

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. US11014944B2 - Process for the preparation of crisaborole and its intermediates - Google Patents [patents.google.com]

- 4. 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile|906673-45-8--Hangzhou Shuyuan Pharmaceutical Technology Co., Ltd. [shuypharm.com]

- 5. 4-(4-Hydroxy-3-(hydroxymethyl)phenoxy)benzonitrile | C14H11NO3 | CID 135391074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 7. WO2018150327A1 - Crisaborole production process - Google Patents [patents.google.com]

- 8. nicebiochem.com [nicebiochem.com]

- 9. 4-(4-Bromo-3-formylphenoxy)benzonitrile | C14H8BrNO2 | CID 118988938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile | 906673-54-9 [chemicalbook.com]

- 11. chemscene.com [chemscene.com]

- 12. Page loading... [wap.guidechem.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

Technical Guide: Spectral Characterization of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

The following technical guide details the spectral characterization and structural analysis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile , a critical intermediate in the synthesis of the phosphodiesterase-4 (PDE4) inhibitor Crisaborole (AN2728) .

This guide is structured for researchers and process chemists, focusing on the practical interpretation of NMR, IR, and MS data to ensure intermediate quality and process control.

Executive Summary & Chemical Identity

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (CAS: 906673-45-8) is a diaryl ether and a pivotal "late-stage" intermediate. Its structural integrity is paramount because the hydroxymethyl and bromo groups are the specific handles required for the subsequent metallation and boronylation steps that close the oxaborole ring of Crisaborole.

Chemical Profile

| Property | Detail |

| IUPAC Name | 4-[4-Bromo-3-(hydroxymethyl)phenoxy]benzonitrile |

| Common Name | AN2728 Alcohol Intermediate |

| Molecular Formula | C₁₄H₁₀BrNO₂ |

| Molecular Weight | 304.14 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water |

| Melting Point | 94–96 °C (Typical range for pure polymorph) |

Synthesis & Structural Context

Understanding the synthesis pathway is essential for interpreting spectral impurities. This intermediate is typically generated via the reduction of the corresponding benzaldehyde.

Synthesis Workflow (Graphviz)

The following diagram illustrates the reduction step generating the target alcohol and its subsequent conversion to the drug substance.

Figure 1: Synthetic pathway highlighting the reduction of the formyl group to the hydroxymethyl target.[1]

Spectral Characterization Data

The following data sets represent the standard spectral signature of high-purity (>98%) material.

A. Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Preferred for observing hydroxyl coupling) or CDCl₃. Frequency: 400 MHz

The ¹H NMR spectrum is characterized by two distinct aromatic systems: the para-disubstituted benzonitrile ring (AA'BB' system) and the 1,2,4-trisubstituted phenolic ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.84 | Doublet (d, J = 8.8 Hz) | 2H | Ar-H (Benzonitrile, ortho to CN) | Deshielded by electron-withdrawing CN group. |

| 7.62 | Doublet (d, J = 8.6 Hz) | 1H | Ar-H (Phenoxy C5, ortho to Br) | Diagnostic peak; shift indicates Bromine presence. |

| 7.20 | Doublet (d, J = 2.9 Hz) | 1H | Ar-H (Phenoxy C2, ortho to CH₂OH) | Small coupling (meta) confirms 1,2,4-substitution. |

| 7.13 | Doublet (d, J = 8.8 Hz) | 2H | Ar-H (Benzonitrile, ortho to O) | Shielded relative to CN-ortho protons due to ether oxygen. |

| 6.98 | Doublet of Doublets (dd) | 1H | Ar-H (Phenoxy C6) | Coupled to C5 (ortho) and C2 (meta). |

| 5.45 | Triplet (t, J = 5.6 Hz) | 1H | -CH₂OH | Visible in DMSO-d₆; confirms alcohol functionality. |

| 4.51 | Doublet (d, J = 5.6 Hz) | 2H | -CH₂ OH | Benzylic methylene; collapses to singlet upon D₂O shake. |

Critical Quality Attribute (CQA):

-

Absence of Aldehyde Peak: Ensure no peak is visible at ~10.0 ppm (residual starting material).

-

Solvent Peaks: Watch for Methanol (~3.16 ppm in DMSO) or Ethanol residuals from the reduction workup.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the three key functional groups: Nitrile, Hydroxyl, and Ether.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Interpretation |

| 3350 – 3450 | Stretching (Broad) | O-H (Alcohol) | Confirms reduction of the aldehyde. Broadness indicates H-bonding. |

| 2225 | Stretching (Sharp) | C≡N (Nitrile) | Distinctive diagnostic band for the benzonitrile moiety. |

| 1590, 1485 | Stretching | C=C (Aromatic) | Skeletal vibrations of the benzene rings. |

| 1245 | Stretching | C-O-C (Ether) | Strong band characteristic of diaryl ethers. |

| 1030 | Stretching | C-O (Primary Alcohol) | Confirms the hydroxymethyl group (-CH₂OH). |

C. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or APCI. Mode: Positive (+ve)

The mass spectrum is definitive due to the characteristic isotopic signature of Bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio).

| m/z Value | Ion Identity | Pattern/Notes |

| 304.0 / 306.0 | [M+H]⁺ | 1:1 Doublet. This "twin peak" pattern confirms the presence of one Bromine atom. |

| 326.0 / 328.0 | [M+Na]⁺ | Sodium adduct, often prominent in ESI. |

| 286.0 / 288.0 | [M - H₂O + H]⁺ | Loss of water (18 Da) from the benzyl alcohol, forming a stable benzyl cation. |

Analytical Logic & Troubleshooting

The "Bromine Walk" (NMR)

In the ¹H NMR, the proton at 7.62 ppm (d) is your anchor. If this peak shifts significantly upfield (< 7.4 ppm), it suggests debromination (a common side reaction if hydrogenation conditions are too vigorous).

The "Reduction Monitor" (IR/NMR)

-

Success: Appearance of CH₂ doublet at 4.51 ppm (NMR) and disappearance of C=O stretch at ~1690 cm⁻¹ (IR).

-

Failure: Retention of the aldehyde proton at 10.0 ppm or C=O stretch indicates incomplete reduction.

Purity by HPLC

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

-

Detection: UV at 254 nm (Aromatic) and 220 nm (Nitrile).

-

Retention Time: The alcohol (more polar) will elute before the aldehyde precursor and before the final Crisaborole molecule (which is less polar due to ring closure/lipophilicity).

References

-

Akama, T., et al. (2009).[2][3][4] "Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis."[2][5] Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132.

-

Baker, S. J., et al. (2011). "Boron-containing phenoxyacetophenone derivatives as topical PDE4 inhibitors." United States Patent US 8,039,451 B2.

-

Zhang, Y. K., et al. (2011). "Process for the preparation of benzoxaboroles." United States Patent US 2011/0190500 A1.

Sources

- 1. US11014944B2 - Process for the preparation of crisaborole and its intermediates - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Benzoxaborole Antimalarial Agents. Part 4. Discovery of Potent 6-(2-(Alkoxycarbonyl)pyrazinyl-5-oxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US11014944B2 - Process for the preparation of crisaborole and its intermediates - Google Patents [patents.google.com]

The Role of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile in the Synthesis of Crisaborole

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Crisaborole (marketed as Eucrisa) is a non-steroidal topical phosphodiesterase-4 (PDE4) inhibitor approved for the treatment of mild-to-moderate atopic dermatitis.[1][2] Its unique benzoxaborole structure presents a distinct synthetic challenge. Central to its manufacturing is the strategic use of key intermediates that facilitate the efficient construction of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth analysis of one such pivotal intermediate, 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile . We will explore its strategic importance, detail its synthesis, and elucidate its transformation into Crisaborole, focusing on the chemical logic and process evolution from seminal patent literature to modern, industrially viable methods.

Introduction to Crisaborole and Its Synthesis

Crisaborole's mechanism of action involves the inhibition of PDE4, an enzyme that modulates inflammatory responses in skin cells.[2][3] By inhibiting PDE4, Crisaborole increases intracellular levels of cyclic AMP (cAMP), which in turn reduces the production of inflammatory cytokines.[2] The synthesis of this unique boron-containing heterocyclic molecule requires a multi-step approach, first described in patents by Anacor Pharmaceuticals.[1][4][5] Early synthetic routes, while effective at the lab scale, presented significant challenges for industrial production, including the use of pyrophoric reagents and cryogenic temperatures.[2][6] This has driven the development of more robust and scalable processes, many of which still pivot around a core set of key intermediates.

Strategic Importance of the Core Intermediate

The molecular architecture of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile is ingeniously designed for the convergent synthesis of Crisaborole. It is not merely a precursor but a carefully chosen building block where each functional group has a deliberate and essential role in the subsequent transformations.

-

The Aryl Bromide: The bromine atom at the 4-position is the primary reactive handle. It serves as the strategic point for introducing the boron atom, which is the cornerstone of the final benzoxaborole ring. This is typically achieved through a lithium-halogen exchange followed by borylation or via a palladium-catalyzed cross-coupling reaction.

-

The Hydroxymethyl Group: The benzylic alcohol at the 3-position is the nucleophile that partakes in the final ring-closing step. After the boron moiety is installed, this hydroxyl group attacks the boron center, undergoing cyclization to form the stable five-membered benzoxaborole ring system.

-

The Cyanophenoxy Backbone: This large fragment constitutes the remainder of the Crisaborole molecule and is installed early in the synthesis, remaining unchanged through the core transformations.

This design allows for a robust synthetic strategy where the complex core of the drug is assembled in the final steps from a stable, well-characterized intermediate.

Synthesis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

The preparation of this key intermediate is typically achieved in two main steps starting from commercially available materials. The workflow is illustrated below.

Caption: Synthesis of the key intermediate.

Step 1: Synthesis of 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile

The first step involves a nucleophilic aromatic substitution (SNAr) reaction to form the diaryl ether linkage. The phenoxide generated from 4-bromo-3-hydroxybenzaldehyde displaces the fluorine atom from the electron-deficient 4-fluorobenzonitrile.

Experimental Protocol: [7]

-

To a reaction vessel, add 4-bromo-3-hydroxybenzaldehyde, dimethylacetamide (DMA), 4-fluorobenzonitrile, and potassium carbonate.

-

Purge the vessel with nitrogen.

-

Heat the mixture with stirring to 60-70°C and maintain for at least 2 hours, monitoring the reaction by HPLC.

-

After completion, cool the reaction mixture to 15-25°C.

-

Filter the solids and wash the cake with water to obtain the wet product.

-

Recrystallize the crude product from a suitable solvent like isopropyl alcohol to yield pure 4-(4-bromo-3-formyl-phenoxy)-benzonitrile.

| Reagent | Molar Equiv. | Purpose |

| 4-Bromo-3-hydroxybenzaldehyde | 1.0 | Starting Material |

| 4-Fluorobenzonitrile | ~1.0 | Starting Material |

| Potassium Carbonate (K₂CO₃) | ~1.0-1.5 | Base (to form phenoxide) |

| Dimethylacetamide (DMA) | - | Aprotic Polar Solvent |

Step 2: Reduction of the Aldehyde

The formyl group of the intermediate is selectively reduced to a primary alcohol using a mild reducing agent, typically sodium borohydride. This transformation yields the target intermediate, 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile.

-

Dissolve 4-(4-bromo-3-formyl-phenoxy)-benzonitrile in methanol and cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature at 0°C.

-

Stir the reaction mixture for approximately 30 minutes.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Conversion to Crisaborole: The Pivotal Transformation

The conversion of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile into Crisaborole is the heart of the synthesis. The original route developed by Anacor Pharmaceuticals involves a protection-lithiation-borylation-cyclization sequence.

Caption: The Anacor synthetic pathway to Crisaborole.

Step 3: Protection of the Hydroxymethyl Group

Causality: The subsequent step utilizes a highly basic organolithium reagent. The acidic proton of the hydroxymethyl group would quench this reagent, preventing the desired lithium-halogen exchange. Therefore, the alcohol must be protected with a group that is stable to strongly basic conditions but easily removed later. Common protecting groups for this purpose include methoxymethyl (MOM) or trityl.[6][9]

Experimental Protocol (MOM Protection): [9]

-

Dissolve 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile in a suitable solvent such as dichloromethane.

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA).

-

Add chloromethyl methyl ether (MOM-Cl) dropwise and stir the mixture at room temperature until the reaction is complete.

-

Work up the reaction by washing with water and brine, then purify to isolate the MOM-protected intermediate.

Step 4: Lithium-Halogen Exchange and Borylation

This is the critical C-B bond-forming step. The aryl bromide is treated with an organolithium reagent (like n-butyllithium) at cryogenic temperatures (-78°C) to generate a transient aryllithium species.[6][10] This highly reactive nucleophile is immediately trapped with a boron electrophile, such as triisopropyl borate, to form a boronate ester.

Field Insights: The use of pyrophoric n-butyllithium and the requirement for extremely low temperatures make this step hazardous and challenging to scale up.[2] Incomplete lithium-halogen exchange or side reactions can lead to impurities.[10] These difficulties have been a major driver for developing alternative synthetic routes.

Step 5: Deprotection and Cyclization

In the final step, the reaction mixture is treated with aqueous acid. This accomplishes two crucial transformations in one pot:

-

Deprotection: The acid cleaves the MOM (or other) protecting group, liberating the free hydroxymethyl group.

-

Cyclization: The free hydroxyl group performs an intramolecular nucleophilic attack on the adjacent boronate ester, which, upon hydrolysis, cyclizes to form the stable 1-hydroxy-1,3-dihydro-2,1-benzoxaborole ring system of Crisaborole.[6] The product can then be isolated and purified.

Process Optimization and Modern Methodologies

The inherent challenges of the original Anacor synthesis have spurred significant innovation in process chemistry to make the production of Crisaborole safer, more efficient, and scalable.

Palladium-Catalyzed Borylation

To circumvent the use of hazardous organolithium reagents, alternative methods based on palladium-catalyzed cross-coupling have been developed. A notable example is a one-pot process that converts 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile directly to Crisaborole.[9]

Reaction Principle: This process uses a palladium catalyst and a ligand to couple the aryl bromide directly with a boron source, like bis(pinacolato)diboron (B₂pin₂), in a Miyaura borylation reaction. The reaction is performed in the presence of a base, and because it does not involve strongly basic intermediates, the protection of the hydroxymethyl group is not required. The resulting boronate ester can cyclize in situ or upon workup to yield Crisaborole.[9] This approach offers milder reaction conditions and a significantly improved safety profile.

Flow Chemistry

For syntheses that still rely on organolithium chemistry, continuous flow technology offers a superior solution for managing the associated hazards.[10]

Workflow Advantages:

-

Safety: Small reaction volumes within the flow reactor minimize the risk associated with handling large quantities of pyrophoric reagents.

-

Control: The excellent heat and mass transfer in microreactors allows for precise temperature control, even for highly exothermic reactions, minimizing impurity formation.[10]

-

Speed: Reaction times can be dramatically reduced from hours in batch to seconds or minutes in flow.[10]

A published flow process for Crisaborole synthesis demonstrates that the Br/Li exchange and borylation can be achieved in seconds at a higher temperature (-60°C) than the batch process (-78°C), leading to improved yield and purity.[10]

Conclusion

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile is a masterfully designed intermediate that lies at the heart of Crisaborole synthesis. Its structure provides the necessary functional handles—an aryl bromide for borylation and a hydroxymethyl group for cyclization—to efficiently construct the final benzoxaborole API. While the original synthetic pathway highlighted the challenges of using hazardous reagents on an industrial scale, it also laid the groundwork for process innovation. Modern approaches, including palladium-catalyzed reactions and continuous flow chemistry, have built upon the strategic foundation of this key intermediate to create safer, more efficient, and scalable manufacturing routes for this important dermatological therapy.

References

- 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile (906673-54-9). Chemical Land.

- The Science Behind Crisaborole: Exploring the Role of 4-(4-Bromo-3-formylphenoxy)benzonitrile. NINGBO INNO PHARMCHEM CO.,LTD.

- What is the synthesis method for 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile?. Guidechem.

- US Patent 10329311B1 - Process for the preparation of crisaborole.

- Navigating the Synthesis of Crisaborole Intermediates: A Comprehensive Guide. NINGBO INNO PHARMCHEM CO.,LTD.

- The Chemical Blueprint: Understanding Crisaborole Intermediates in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- US Patent 11325922B2 - Process for the preparation of Crisaborole in a stable crystal form.

- WO Patent 2018150327A1 - Crisaborole production process.

- US Patent 11014944B2 - Process for the preparation of crisaborole and its intermediates.

- Crisaborole synthesis. ChemicalBook.

- Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation.

- A PROCESS FOR THE PURIFICATION OF CRISABOROLE.

- CN Patent 106928264A - A kind of synthetic method of crisaborole.

- WO Patent 2018115362A1 - Process for preparing 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile (crisaborole).

- 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis. ChemicalBook.

Sources

- 1. US11325922B2 - Process for the preparation of Crisaborole in a stable crystal form - Google Patents [patents.google.com]

- 2. WO2018150327A1 - Crisaborole production process - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. US10329311B1 - Process for the preparation of crisaborole - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

- 6. US11014944B2 - Process for the preparation of crisaborole and its intermediates - Google Patents [patents.google.com]

- 7. guidechem.com [guidechem.com]

- 8. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 9. WO2018115362A1 - Process for preparing 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile (crisaborole) - Google Patents [patents.google.com]

- 10. Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation - PMC [pmc.ncbi.nlm.nih.gov]

discovery of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile as an intermediate

An In-Depth Technical Guide to the Synthesis and Application of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

Abstract

This technical guide provides a comprehensive overview of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile, a critical intermediate in modern pharmaceutical synthesis. The document elucidates the strategic importance of this diaryl ether, primarily in the manufacturing of the anti-inflammatory agent Crisaborole. We present a detailed, field-proven, two-step synthetic pathway, beginning with a robust Nucleophilic Aromatic Substitution (SNAr) to form the diaryl ether bond, followed by a selective reduction. The guide offers in-depth mechanistic explanations for each synthetic step, validated protocols for synthesis and purification, a summary of analytical characterization, and essential safety and handling procedures. This document is intended for researchers, chemists, and process development professionals engaged in medicinal chemistry and active pharmaceutical ingredient (API) manufacturing.

Introduction and Strategic Importance

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (CAS No. 906673-45-8) is a highly functionalized diaryl ether intermediate. Its molecular architecture, featuring a bromine atom, a hydroxymethyl group, and a nitrile moiety distributed across two linked phenyl rings, makes it a bespoke building block for complex molecular targets.

The primary and most significant application of this intermediate is as a key precursor in the synthesis of Crisaborole, a non-steroidal phosphodiesterase 4 (PDE4) inhibitor used for the topical treatment of atopic dermatitis.[1] The structural integrity and purity of this intermediate are paramount, as they directly influence the yield and quality of the final API.

Physicochemical Properties

The key properties of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile are summarized below.

| Property | Value | Reference |

| CAS Number | 906673-45-8 | [1] |

| Molecular Formula | C₁₄H₁₀BrNO₂ | [1][2] |

| Molecular Weight | 304.14 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [3] |

| Solubility | Low solubility in water; Soluble in solvents like dichloromethane, chloroform. | [3] |

Synthetic Strategy and Retrosynthesis

The synthesis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile is most logically approached via a two-step sequence that first establishes the core diaryl ether framework and then performs a functional group interconversion.

Retrosynthetic Analysis: A logical retrosynthetic disconnection of the target molecule breaks the diaryl ether bond. This reveals a substituted phenol (nucleophile) and an activated aryl halide (electrophile). The hydroxymethyl group can be derived from the reduction of a more stable formyl group. This leads to two key precursors: 4-bromo-3-hydroxybenzaldehyde and 4-fluorobenzonitrile .

This strategy is advantageous for several reasons:

-

Activation: 4-Fluorobenzonitrile is an excellent electrophile for SNAr reactions. The strongly electron-withdrawing nitrile group (-CN) para to the fluorine atom activates the aryl ring towards nucleophilic attack.[4][5][6]

-

Stability: The aldehyde functional group is more stable and less prone to side reactions than the benzyl alcohol during the ether formation step.

-

Selectivity: The subsequent reduction of the aldehyde to the alcohol is a high-yielding and selective transformation that can be achieved under mild conditions with reagents like sodium borohydride.[7]

Synthesis, Protocols, and Mechanistic Discussion

The synthesis is executed in two main stages: diaryl ether formation via Nucleophilic Aromatic Substitution (SNAr) and subsequent reduction of the aldehyde.

Stage 1: Diaryl Ether Formation via SNAr

This step involves the coupling of 4-bromo-3-hydroxybenzaldehyde with 4-fluorobenzonitrile.

Expertise & Causality: The choice of a polar aprotic solvent like dimethylacetamide (DMA) or dimethyl sulfoxide (DMSO) is critical. These solvents effectively solvate the potassium cation but poorly solvate the phenoxide anion, thereby increasing its nucleophilicity.[8] Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base, sufficient to deprotonate the phenol to its corresponding phenoxide nucleophile without causing unwanted side reactions.[9][10] The reaction is heated to provide the necessary activation energy for the formation of the intermediate Meisenheimer complex.[5][9]

Experimental Protocol: Synthesis of 4-(4-Bromo-3-formylphenoxy)benzonitrile [9]

-

Vessel Preparation: To a dry reaction vessel equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-bromo-3-hydroxybenzaldehyde (35.5 g), 4-fluorobenzonitrile (35.5 g), potassium carbonate (35.5 g), and dimethylacetamide (355 g).

-

Inerting: Evacuate the vessel and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Reaction: Stir the mixture and heat to an internal temperature of 60-70°C. Maintain this temperature for a minimum of 2 hours, monitoring the reaction progress by TLC or HPLC.

-

Workup & Isolation: Once the reaction is complete, cool the mixture to 15-25°C. Filter the solid potassium salts. Precipitate the product by adding water (888 mL) to the filtrate.

-

Purification: Collect the crude product by filtration. For purification, add isopropyl alcohol (142 mL) to the wet product and heat to dissolve. Cool the solution slowly to induce crystallization. Filter the purified solid and dry under vacuum to yield 4-(4-Bromo-3-formylphenoxy)benzonitrile. A typical yield is around 41.8 g with >99.0% purity.[9]

Stage 2: Selective Reduction of the Formyl Group

This step converts the intermediate aldehyde into the final hydroxymethyl product.

Expertise & Causality: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent that selectively reduces aldehydes and ketones in the presence of more stable functional groups like nitriles and aryl bromides.[7] Methanol serves as both a solvent and a proton source for the workup. The reaction is conducted at 0°C to control the exothermic nature of the hydride reduction and to prevent potential over-reduction or side reactions.

Experimental Protocol: Synthesis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile [7]

-

Vessel Preparation: To a solution of 4-bromo-3-formylbenzonitrile (e.g., 1 g, 0.0031 mol based on a molecular weight of 318.13 g/mol ) in methanol (10 mL) in a round-bottom flask, cool the solution to 0°C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄; 0.12 g, 0.0031 mol) portion-wise, maintaining the temperature at 0°C. Stir the resulting mixture at this temperature for 30 minutes.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated ammonium chloride (NH₄Cl) solution.

-

Workup: Remove the methanol under reduced pressure. Dissolve the resulting residue in ethyl acetate (EtOAc). Wash the organic layer sequentially with water and brine.

-

Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. The crude product can be further purified by silica gel column chromatography if necessary to yield the final product.

Overall Workflow and Purification

The entire process from starting materials to the final, purified intermediate is a streamlined and validated workflow.

// Nodes Start [label="Starting Materials:\n- 4-Bromo-3-hydroxybenzaldehyde\n- 4-Fluorobenzonitrile\n- K₂CO₃, DMA", fillcolor="#E8F0FE", color="#4285F4"]; SNAr [label="Step 1: SNAr Reaction\n(60-70°C, 2h)", fillcolor="#FCE8E6", color="#EA4335"]; Workup1 [label="Workup & Crystallization\n(Water, Isopropyl Alcohol)", fillcolor="#FFF7E0", color="#FBBC05"]; Intermediate [label="Isolated Intermediate:\n4-(4-Bromo-3-formylphenoxy)benzonitrile", fillcolor="#E6F4EA", color="#34A853"]; Reduction [label="Step 2: NaBH₄ Reduction\n(Methanol, 0°C, 30 min)", fillcolor="#FCE8E6", color="#EA4335"]; Workup2 [label="Workup & Purification\n(Quench, Extraction, Chromatography)", fillcolor="#FFF7E0", color="#FBBC05"]; Final [label="Final Product:\n4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile", fillcolor="#E6F4EA", color="#34A853"];

// Edges Start -> SNAr; SNAr -> Workup1; Workup1 -> Intermediate; Intermediate -> Reduction; Reduction -> Workup2; Workup2 -> Final; } } Caption: Overall experimental workflow for the two-step synthesis.

Characterization

| Technique | Expected Results for 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile |

| ¹H NMR | Aromatic protons (6H) in the range of δ 7.0-8.0 ppm with characteristic splitting patterns for the di- and tri-substituted rings. A singlet or doublet for the benzylic CH₂ protons around δ 4.5-4.7 ppm. A triplet or broad singlet for the alcohol OH proton around δ 5.5-5.8 ppm (may be exchangeable with D₂O). |

| ¹³C NMR | Signals for aromatic carbons, including quaternary carbons linked to O, Br, and CN. A signal for the benzylic carbon (-CH₂OH) around δ 60-65 ppm. A signal for the nitrile carbon (-CN) around δ 118-120 ppm. |

| FT-IR | Characteristic peaks for O-H stretch (broad, ~3300 cm⁻¹), C≡N stretch (~2230 cm⁻¹), C-O (ether) stretch (~1250 cm⁻¹), and C-Br stretch. |

| Mass Spec (ESI) | Expected [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of 304.14 g/mol . |

Safety, Handling, and Storage

Proper safety protocols are mandatory when handling the reagents and the final product.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[1][2] Handle solid powders in a well-ventilated area or a fume hood to avoid dust formation and inhalation.[1][2]

-

Reagent Hazards:

-

4-Fluorobenzonitrile / 4-Bromobenzonitrile: Toxic if swallowed or inhaled. Causes skin and eye irritation.[2]

-

Potassium Carbonate: Causes serious eye irritation.

-

Sodium Borohydride: Flammable solid. Toxic if swallowed and causes severe skin burns and eye damage. Reacts with water to produce flammable hydrogen gas.

-

Dimethylacetamide (DMA): Harmful in contact with skin or if inhaled. May damage fertility or the unborn child.

-

-

Product Handling: The final product, 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile, should be handled with care. Avoid contact with skin and eyes.[1]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile is a high-value intermediate whose synthesis is critical for the production of the pharmaceutical agent Crisaborole. The presented two-step synthetic route, employing a Nucleophilic Aromatic Substitution followed by a selective aldehyde reduction, represents a logical, efficient, and scalable method for its preparation. A thorough understanding of the underlying reaction mechanisms allows for precise control over the process, ensuring high purity and yield. Adherence to rigorous purification, characterization, and safety protocols is essential for the successful application of this intermediate in a regulated drug development environment.

References

-

Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses. Available at: [Link]

-

Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines - PDF Free Download. Available at: [Link]

-

p-NITROBENZONITRILE - Organic Syntheses Procedure. Available at: [Link]

-

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (Standard) - OMICS. Available at: [Link]

-

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (Standard) - All Things Stem Cell. Available at: [Link]

-

4-(4-Hydroxy-3-(hydroxymethyl)phenoxy)benzonitrile | C14H11NO3 | CID - PubChem. Available at: [Link]

- CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents.

- US20170152273A1 - Topical Pharmaceutical Formulations For Treating Inflammatory-Related Conditions - Google Patents.

-

Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

- WO2018150327A1 - Crisaborole production process - Google Patents.

-

Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. Available at: [Link]

-

Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility(1) - PubMed. Available at: [Link]

- WO2020025910A1 - Topical composition - Google Patents.

-

Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. Available at: [Link]

- US20170305936A1 - Solid state forms of crisaborole - Google Patents.

-

Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Available at: [Link]

-

A mild and efficient procedure for the synthesis of ethers from various alkyl halides - Iranian chemical communication. Available at: [Link]

-

Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Publishing. Available at: [Link]

-

J. V. Comasseto, R. L. O. R. Cunha, and C. C. Silveira Among the potassium salts of value in organic synthesis, potassium fluori. Available at: [Link]

-

A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile - MDPI. Available at: [Link]

- CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents.

-

2-Bromo-5-fluorobenzaldehyde - PMC - NIH. Available at: [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

-

2-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 520983 - PubChem. Available at: [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (Standard) | OMICS [omicsbean.com]

- 4. datapdf.com [datapdf.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 8. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 9. guidechem.com [guidechem.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

exploring the reactivity of the hydroxymethyl group in the compound

Reactivity, Derivatization, and Pharmaceutical Utility[1]

Core Directive: The Hydroxymethyl-Heterocycle Interface

In drug discovery, the hydroxymethyl group (

This guide treats "The Compound" as a representative Hydroxymethyl-Functionalized Heterocycle (HM-Het) . Whether you are working with 5-Hydroxymethylfurfural (HMF) as a platform chemical or optimizing a Losartan-like pharmacophore, the reactivity principles remain governed by the electronic richness of the heterocyclic ring and the benzylic-like nature of the hydroxyl group.

Electronic Character & Reactivity Profile

The reactivity of the hydroxymethyl group in this context is distinct from aliphatic alcohols due to the heteroaromatic resonance .

-

Benzylic-like Activation: The adjacent

-system stabilizes carbocation intermediates ( -

Nucleophilicity: While the oxygen is nucleophilic, competitive reaction at the heteroatom (e.g., pyridine nitrogen) often requires careful pH control or protection strategies.

-

Redox Susceptibility: The methylene protons are highly activated, facilitating rapid oxidation to aldehydes and carboxylic acids by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) in vivo.

Visualization: The Reactivity Landscape

The following diagram maps the divergent synthetic pathways available to the HM-Het scaffold.

Figure 1: Divergent synthetic pathways for hydroxymethyl-heterocycles, highlighting key transformations.

Synthetic Transformations: Methods & Mechanisms

A. Selective Oxidation (The "Stop-at-Aldehyde" Challenge)

Oxidizing the hydroxymethyl group to an aldehyde without over-oxidation to the carboxylic acid is a common requirement.

-

Reagent of Choice: Dess-Martin Periodinane (DMP) or Manganese Dioxide (

) . -

Mechanistic Insight:

is highly selective for allylic/benzylic alcohols (like HM-Het) due to the radical stabilization provided by the heterocycle. It avoids the toxicity of Cr(VI) reagents. -

Biocatalytic Alternative: For green chemistry applications (e.g., HMF valorization), whole-cell biocatalysts (e.g., Gluconobacter oxydans) offer 99% selectivity for the carboxylic acid if that is the target [1].

B. Activation to Alkyl Chlorides

Converting

-

Reagent: Thionyl Chloride (

) .[1][2][3] -

Mechanism: Proceeds via a chlorosulfite intermediate (

). In the absence of base, this follows an -

Safety Note: This releases

and

C. Prodrug Design: Phosphate Esters

To improve aqueous solubility, the hydroxymethyl group is often phosphorylated (e.g., Fosphenytoin strategy).

-

Mechanism: The free hydroxyl attacks a phosphoryl chloride. In vivo, Alkaline Phosphatase cleaves this ester, releasing the active parent drug.

Experimental Protocols

Protocol 1: Chemoselective Chlorination using Thionyl Chloride

Target: Conversion of Hydroxymethyl-Heterocycle to Chloromethyl-Heterocycle.

Reagents:

-

Substrate (HM-Het): 1.0 equiv

-

Thionyl Chloride (

): 1.5 equiv -

Dichloromethane (DCM): Anhydrous, 0.2 M concentration

-

DMF (Catalytic): 2-3 drops

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a drying tube (

) or -

Solubilization: Dissolve the HM-Het substrate in anhydrous DCM. Cool to

in an ice bath. -

Activation: Add catalytic DMF (activates

via Vilsmeier-Haack type intermediate). -

Addition: Add

dropwise over 15 minutes. Caution: Gas evolution ( -

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (the chloride is usually less polar than the alcohol).

-

Workup: Quench by pouring carefully into saturated

solution (Caution: Effervescence). Extract with DCM ( -

Purification: Dry organic layer over

, filter, and concentrate. The product is often unstable on silica gel; use immediately or recrystallize.

Self-Validating Check:

-

Observation: If the reaction turns dark black/tarry, the HCl generated is degrading the heterocycle. Correction: Repeat using 2.0 equiv of Triethylamine (TEA) as an acid scavenger.

Protocol 2: Mild Oxidation to Aldehyde (Dess-Martin)

Target: Conversion to Formyl-Heterocycle.

Reagents:

-

Substrate: 1.0 equiv

-

Dess-Martin Periodinane (DMP): 1.2 equiv

-

DCM (wet): DMP reacts faster in the presence of stoichiometric water (accelerates ligand exchange).

Step-by-Step Workflow:

-

Dissolve substrate in DCM.

-

Add DMP solid in one portion at RT.

-

Stir for 1–2 hours.

-

Quench: Add a 1:1 mixture of saturated

and -

Stir vigorously until the biphasic mixture becomes clear (approx. 15 mins).

Drug Development Implications: Metabolism & Toxicity

In a pharmaceutical context, the hydroxymethyl group is rarely a "spectator."

Quantitative Data: Metabolic Stability Comparison

| Scaffold Type | Metabolic Fate | Primary Enzyme | Risk Level |

|---|---|---|---|

| Aliphatic-CH2OH | Oxidation to -COOH | ADH / ALDH | Low |

| Heterocyclic-CH2OH | Rapid Oxidation to -COOH | CYP450 (2C9, 3A4) | High (Clearance) |

| Benzylic-CH2-Halide | Alkylation of DNA/Proteins | Non-enzymatic | Genotoxic |

Case Study: Losartan Metabolism

Losartan contains a hydroxymethyl-imidazole motif. It acts as a "pro-drug" in a metabolic sense:

-

Parent: Losartan (Hydroxymethyl form)

Moderate Activity. -

Metabolism: CYP2C9/3A4 oxidizes

-

Metabolite: E-3174 (Carboxylic Acid)

10-40x Higher Potency .

This highlights that the hydroxymethyl group can be used to tune half-life and potency via active metabolites [2].

Visualization: Metabolic Activation Pathway

Figure 2: Sequential oxidation pathway of hydroxymethyl drugs (e.g., Losartan) by Cytochrome P450 enzymes.

References

-

Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. Source: MDPI (2019). URL:[Link][4]

-

Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules. Source: PMC / NIH (2021). URL:[Link]

-

Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Source: PMC / NIH (2013). URL:[Link]

-

Reactions of Alcohols with Thionyl Chloride. Source: Chemistry LibreTexts. URL:[Link]

Sources

potential biological activities of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

Structural Significance, Synthetic Utility, and Bioactivity Profile

Part 1: Executive Summary & Chemical Architecture

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (CAS: 906673-45-8) is a critical pharmaceutical intermediate (CPI) primarily utilized in the synthesis of Crisaborole (AN2728), a non-steroidal phosphodiesterase 4 (PDE4) inhibitor used for the treatment of atopic dermatitis.

While the final drug (Crisaborole) relies on a unique benzoxaborole ring system for its biological activity, this intermediate represents the "open" scaffold—containing the necessary aryl backbone but lacking the electrophilic boron center required for high-affinity enzyme inhibition. Consequently, its biological profile is defined by two distinct roles:

-

Structural Negative Control: In Structure-Activity Relationship (SAR) studies, it demonstrates the absolute necessity of the boron pharmacophore for PDE4 inhibition.

-

Process Impurity: As a late-stage precursor, its toxicological profile (genotoxicity potential, metabolic stability) is critical for regulatory qualification (ICH Q3A/B).

Physicochemical Profile

| Property | Value | Relevance |

| Molecular Formula | C₁₄H₁₀BrNO₂ | Core Scaffold |

| Molecular Weight | 304.14 g/mol | Fragment-based drug design |

| Physical State | White to Off-white Solid | Process handling |

| Solubility | DMSO, Methanol, DCM | Organic synthesis compatible |

| LogP (Predicted) | ~3.2 | Lipophilic, membrane permeable |

| Key Functional Groups | Benzonitrile, Aryl Bromide, Benzyl Alcohol | Orthogonal reactivity sites |

Part 2: Biological Context & SAR Logic

The "Boron Advantage" Hypothesis

To understand the biological potential (or lack thereof) of the target compound, one must contrast it with the final therapeutic, Crisaborole.

-

Crisaborole Mechanism: The boron atom in the benzoxaborole ring acts as a weak Lewis acid. It forms a coordinate covalent bond with the hydroxyl group of a tyrosine residue (Tyr358) and a water molecule coordinated to the Zinc/Magnesium catalytic center within the PDE4 active site. This "low-energy" binding mode is highly specific.

-

Target Compound (Precursor) Mechanism: 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile lacks the boron atom. Without the boron center, the molecule cannot engage in the bidentate coordination with the metal center of PDE4.